molecular formula C5H7NO2 B14177945 1-Nitropent-1-yne CAS No. 856340-55-1

1-Nitropent-1-yne

Cat. No.: B14177945
CAS No.: 856340-55-1
M. Wt: 113.11 g/mol
InChI Key: JUVGJGROUZKRNK-UHFFFAOYSA-N
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Description

1-Nitropent-1-yne is an organic compound characterized by the presence of a nitro group (-NO2) attached to a pent-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitropent-1-yne can be synthesized through various methods. One common approach involves the reaction of pent-1-yne with a nitrating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitropent-1-yne undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-Nitropent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitropent-1-yne involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Nitropent-1-yne is unique due to the presence of both a nitro group and an alkyne moiety, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

856340-55-1

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

1-nitropent-1-yne

InChI

InChI=1S/C5H7NO2/c1-2-3-4-5-6(7)8/h2-3H2,1H3

InChI Key

JUVGJGROUZKRNK-UHFFFAOYSA-N

Canonical SMILES

CCCC#C[N+](=O)[O-]

Origin of Product

United States

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